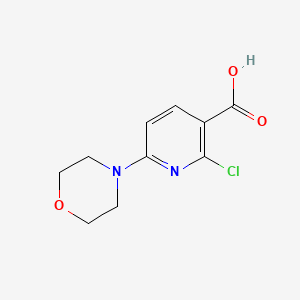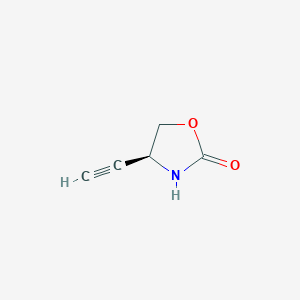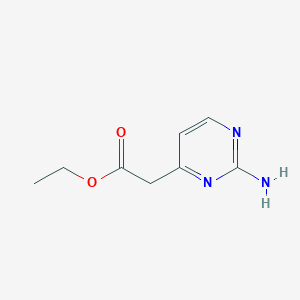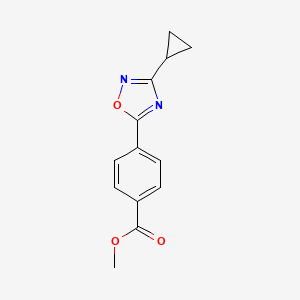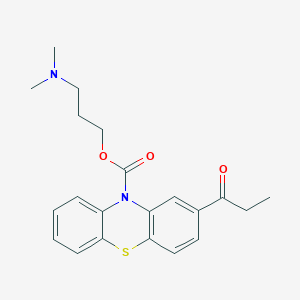
1-(4-Bromobutyl)pyrrolidine hydrobromide
Übersicht
Beschreibung
“1-(4-Bromobutyl)pyrrolidine hydrobromide” is a chemical compound with the CAS Number: 187339-70-4 . It has a molecular weight of 287.04 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 287.04 .Wissenschaftliche Forschungsanwendungen
Hyperbranched Polyelectrolytes
The compound 1-(4-Bromobutyl)pyrrolidine hydrobromide and its related derivatives have been used in the synthesis of new hyperbranched polyelectrolytes. These compounds were created through the poly(N-alkylation) of monomers derived from pyridine hydrobromides, leading to polyelectrolytes with unique properties. The structures and properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s were investigated, showing potential applications in materials science (Monmoton et al., 2008).
Synthesis of Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles
This compound has been utilized in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles. The process involved the treatment of 2-[(4-hydroxybutyl)amino]-1H-benzimidazole with ω-bromoacetophenones, leading to cyclization and formation of these complex structures, highlighting its role in the synthesis of intricate organic compounds (Kuzʼmenko et al., 2020).
Inhibition of Tumor Growth
Pyrrolidine derivatives, including those involving this compound, have been studied for their potential to inhibit the growth of tumor cells, specifically glioblastoma and melanoma cells. These studies highlight the compound's potential in medical research and cancer treatment (Fiaux et al., 2005).
Bromination Agent in Metal(II) Complexes
Pyridinium hydrobromide perbromide, closely related to this compound, has been used as a brominating agent for metal(II) complexes in Schiff base chelates. This illustrates its role in the field of inorganic chemistry and material science, particularly in the modification of metal complexes (Raman et al., 2005).
Synthesis of 1-Azabicyclo[3.1.0]hexane
The compound has played a critical role in the formation of 1-azabicyclo[3.1.0]hexane, a chemical process involving treatment with n-BuLi. This showcases its importance in synthetic organic chemistry, particularly in the creation of novel bicyclic structures (Hayashi et al., 2009).
Antibacterial Activity
4-Pyrrolidin-3-cyanopyridine derivatives synthesized using this compound were evaluated for their antimicrobial activity, demonstrating significant antibacterial properties. This indicates potential applications in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Antioxidant and Anticholinergic Activities
The compound's derivatives have been synthesized and tested for their antioxidant and anticholinergic activities, highlighting its relevance in pharmacological research and potential therapeutic applications (Rezai et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromobutyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGSQFUZZWIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187339-70-4 | |
| Record name | 1-(4-bromobutyl)pyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid](/img/structure/B1469753.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)
![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)



